Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate
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Overview
Description
Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate is a complex organic compound with a molecular formula of C21H25N3O4 . This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a nitrobenzenecarboxylate ester. It is primarily used in scientific research and as an intermediate in organic synthesis .
Scientific Research Applications
Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate is used in various scientific research applications:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 2,6-Dimethylphenyl Group: The piperazine derivative is then reacted with 2,6-dimethylphenyl halides under basic conditions to introduce the 2,6-dimethylphenyl group.
Esterification and Nitration: The final steps involve esterification of the carboxylic acid group and nitration of the benzene ring to form the nitrobenzenecarboxylate ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Hydrochloric acid or sodium hydroxide are used for the hydrolysis of the ester group.
Substitution: Alkyl halides or sulfonium salts are used for nucleophilic substitution reactions on the piperazine ring.
Major Products
Reduction of Nitro Group: Produces the corresponding amine derivative.
Hydrolysis of Ester Group: Produces the corresponding carboxylic acid.
Nucleophilic Substitution: Produces various substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-3-nitrobenzenecarboxylate
- 4-Methyl-2,6-dimethoxyphenol
Uniqueness
Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of both nitro and ester functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-6-4-7-16(2)20(15)23-12-10-22(11-13-23)14-18-17(21(25)28-3)8-5-9-19(18)24(26)27/h4-9H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECZCJFICUIMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=C(C=CC=C3[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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